

Application Notes and Protocols for Measuring AMPK Activation by ZLN024

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Compound of Interest

Compound Name: ZLN024

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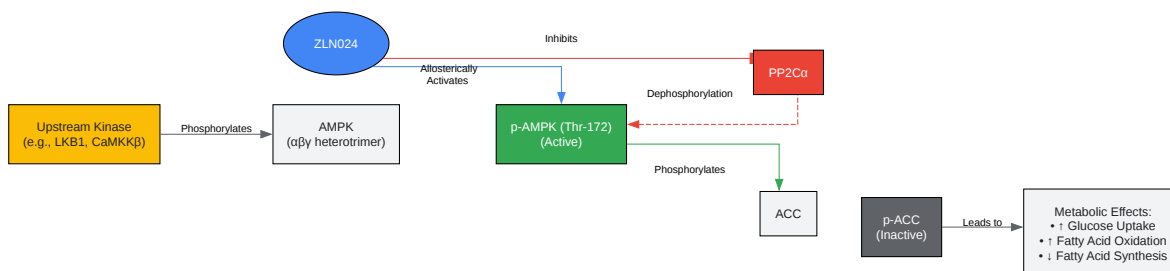
These application notes provide a comprehensive guide to understanding and measuring the activation of AMP-activated protein kinase (AMPK) by the novel small-molecule allosteric activator, **ZLN024**. This document includes an overview of **ZLN024**'s mechanism of action, detailed protocols for key experiments, and a summary of quantitative data for easy reference.

Introduction to ZLN024

ZLN024 is a potent, allosteric activator of AMPK, a critical cellular energy sensor.[1][2][3][4] It directly stimulates various AMPK heterotrimer isoforms and uniquely protects the catalytic alpha subunit's phosphorylation at threonine 172 (Thr-172) from dephosphorylation by protein phosphatase 2C α (PP2C α).[5] This dual mechanism of action leads to sustained AMPK activation. Notably, **ZLN024** activates AMPK without altering the cellular ADP/ATP ratio, distinguishing it from indirect AMPK activators. The activation of AMPK by **ZLN024** triggers downstream signaling pathways that enhance glucose uptake and fatty acid oxidation.

Mechanism of Action of ZLN024

The following diagram illustrates the signaling pathway of **ZLN024**-mediated AMPK activation.



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Caption: **ZLN024** signaling pathway for AMPK activation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **ZLN024** on various AMPK heterotrimer isoforms.

Table 1: EC50 Values of **ZLN024** for AMPK Isoform Activation

AMPK Isoform	EC50 (μM)
α1β1γ1	0.42
α2β1γ1	0.95
α1β2γ1	1.1
α2β2γ1	0.13

Data sourced from multiple studies.

Table 2: Fold Activation of AMPK Isoforms by **ZLN024**

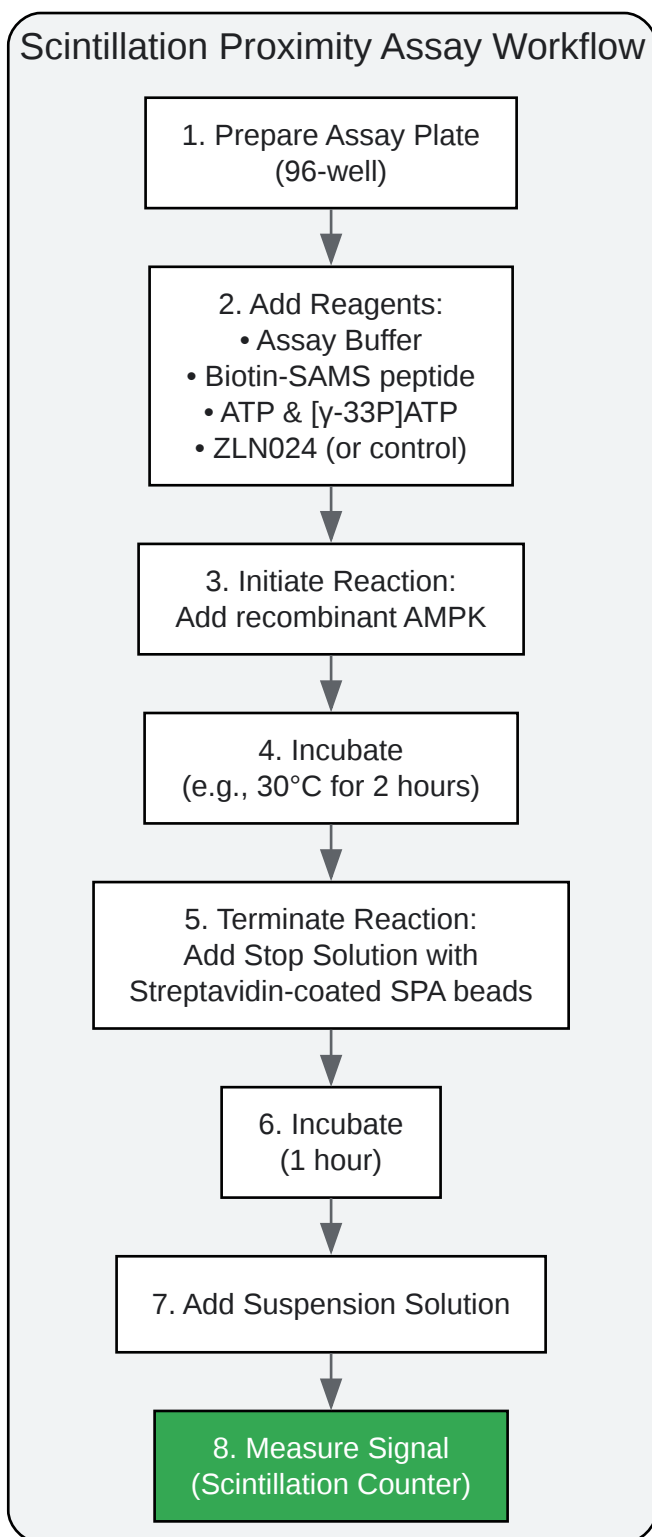
AMPK Isoform	Fold Increase in Activity
$\alpha 1\beta 1\gamma 1$	1.5-fold
$\alpha 2\beta 1\gamma 1$	1.7-fold
$\alpha 1\beta 2\gamma 1$	1.7-fold
$\alpha 2\beta 2\gamma 1$	1.6-fold

Data sourced from multiple studies.

Experimental Protocols

In Vitro AMPK Kinase Activity Assay (Scintillation Proximity Assay)

This protocol is designed to directly measure the activation of recombinant AMPK by **ZLN024**.



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Caption: Workflow for the Scintillation Proximity Assay.

Materials:

- Recombinant, phosphorylated AMPK heterotrimers (e.g., $\alpha 1\beta 1\gamma 1$)
- **ZLN024**
- Assay Buffer (20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
- Biotin-SAMS peptide substrate
- ATP
- [γ -³³P]ATP
- Stop Solution (PBS, pH 7.5, 50 mM EDTA, 0.1% Triton X-100, Streptavidin-coated SPA beads)
- Suspension Solution (PBS, pH 7.5, 2.4 M CsCl, 50 mM EDTA, 0.1% Triton X-100)
- 96-well plates
- Scintillation counter

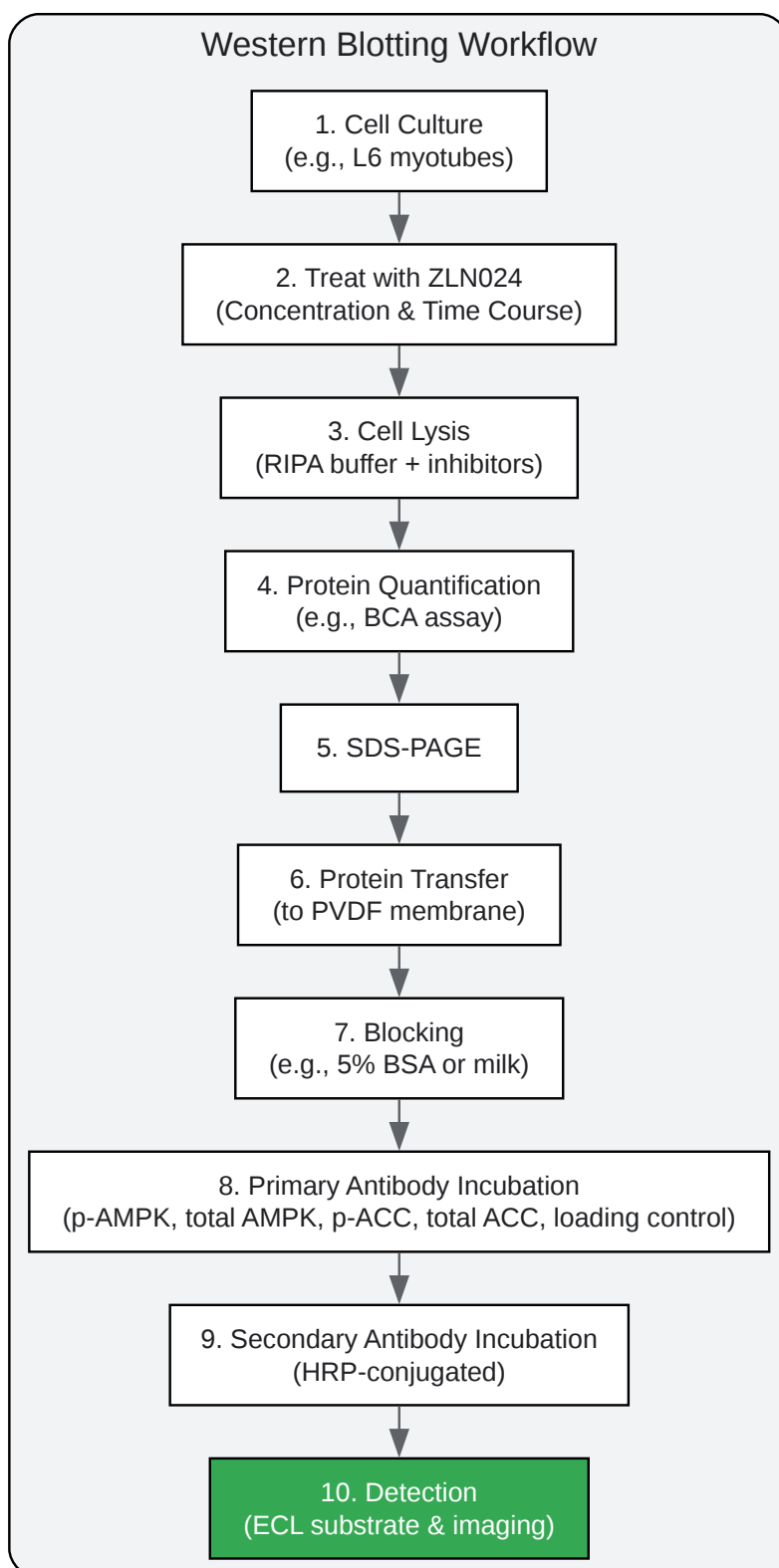
Procedure:

- Prepare serial dilutions of **ZLN024** in the assay buffer.
- In a 96-well plate, add the following to a final volume of 50 μ L:
 - Assay Buffer
 - 2 μ M Biotin-SAMS peptide
 - 2 μ M ATP
 - 7.4×10^3 Bq/well [γ -³³P]ATP
 - **ZLN024** at desired concentrations (or vehicle control).

- Initiate the reaction by adding 50 nM of recombinant AMPK protein to each well.
- Incubate the plate at 30°C for 2 hours.
- Terminate the reaction by adding 40 µL of Stop Solution containing 80 µg of Streptavidin-coated SPA beads per well.
- Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the beads.
- Add 160 µL of Suspension Solution to each well to suspend the beads.
- After 30 minutes, measure the SPA signal using a microplate scintillation counter.

Cell-Based Assay for AMPK and ACC Phosphorylation (Western Blotting)

This protocol details the measurement of AMPK activation in a cellular context by assessing the phosphorylation of AMPK and its direct downstream target, Acetyl-CoA Carboxylase (ACC).



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Caption: Workflow for Western Blotting analysis.

Materials:

- L6 myotubes (or other suitable cell line)
- Cell culture medium and reagents
- **ZLN024**
- Metformin (as a positive control)
- Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-AMPK α (Thr172)
 - Rabbit anti-AMPK α
 - Rabbit anti-phospho-ACC (Ser79)
 - Rabbit anti-ACC
 - Loading control antibody (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated anti-rabbit secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Seed and culture L6 myoblasts until they differentiate into myotubes.
- Treat the L6 myotubes with varying concentrations of **ZLN024** (e.g., 0-50 μ M) for a specified time (e.g., 30 minutes to 3 hours). Include a vehicle control and a positive control (e.g., 2 mM metformin).
- After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and collect the supernatants.
- Determine the protein concentration of each lysate.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Use separate membranes for phospho-specific and total protein antibodies.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

These protocols provide a solid foundation for investigating the effects of **ZLN024** on AMPK activation. Researchers should optimize conditions for their specific experimental setup.

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